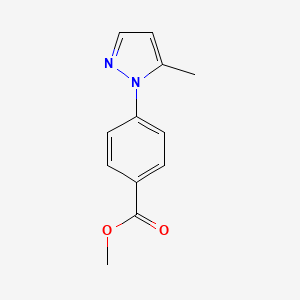
Methyl 4-(5-methylpyrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-methylpyrazol-1-yl)benzoate, also known as MPB, is a chemical compound that has gained significant attention in recent years due to its various scientific research applications. This compound is a pyrazole derivative that has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
Scientific Research Applications
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been extensively studied for its various scientific research applications. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(5-methylpyrazol-1-yl)benzoate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 4-(5-methylpyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. Methyl 4-(5-methylpyrazol-1-yl)benzoate also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, Methyl 4-(5-methylpyrazol-1-yl)benzoate has been found to have a low toxicity profile, making it a potential candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 4-(5-methylpyrazol-1-yl)benzoate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Methyl 4-(5-methylpyrazol-1-yl)benzoate is also relatively easy to synthesize using various methods, which makes it readily available for use in research. However, one of the limitations of using Methyl 4-(5-methylpyrazol-1-yl)benzoate is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of Methyl 4-(5-methylpyrazol-1-yl)benzoate. One potential area of research is its use in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase has been shown to improve cognitive function and memory. Another potential area of research is its use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety profile of Methyl 4-(5-methylpyrazol-1-yl)benzoate.
Synthesis Methods
Methyl 4-(5-methylpyrazol-1-yl)benzoate can be synthesized using various methods, including the reaction of 4-(chloromethyl)benzoic acid with 5-methylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(4,6-dimethylpyrimidin-2-yl)benzoic acid with hydrazine hydrate followed by the addition of methyl chloroformate. The yield of Methyl 4-(5-methylpyrazol-1-yl)benzoate using these methods is around 60-70%.
properties
IUPAC Name |
methyl 4-(5-methylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-8-13-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZHZYGFOSJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-methylpyrazol-1-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)

![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

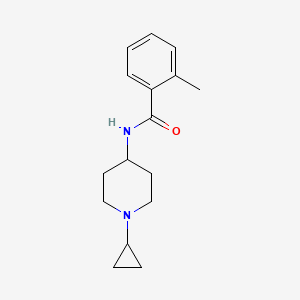




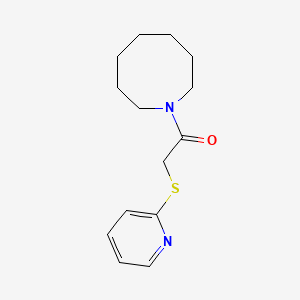

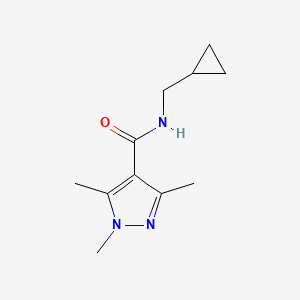
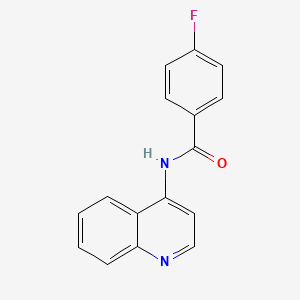
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)